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Introduction

(+)-Erysotramidine is a tetracyclic spiro-amine alkaloid belonging to the Erythrina class, a
diverse family of natural products known for their interesting biological activities, including
curare-like effects. The unique structural architecture of erysotramidine, featuring a dienoid
system in ring A and a spiro center at C-5, presents a fascinating challenge for structural
elucidation. This technical guide provides an in-depth analysis of the key spectroscopic data—
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that are instrumental in
the identification and characterization of (+)-erysotramidine. This document is intended for
researchers, scientists, and drug development professionals who require a comprehensive
understanding of the spectroscopic properties of this important natural product.

The structural confirmation of complex molecules like (+)-erysotramidine relies on the
synergistic interpretation of data from multiple analytical techniques. High-resolution mass
spectrometry provides the elemental composition, while one- and two-dimensional NMR
spectroscopy allows for the complete assignment of the proton and carbon skeletons, as well
as the determination of the relative stereochemistry.

Molecular Structure
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The structural framework of (+)-erysotramidine is depicted below. The numbering of the
carbon atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of (+)-Erysotramidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
For (+)-erysotramidine, a combination of 1H NMR, 13C NMR, and 2D NMR experiments (such

as COSY, HSQC, and HMBC) is essential for the complete assignment of its complex structure.
The data presented here is typically acquired in deuterated chloroform (CDClIs).

3C NMR Spectroscopy

The 3C NMR spectrum of (+)-erysotramidine displays 19 distinct carbon signals, consistent
with its molecular formula. The chemical shifts provide valuable information about the electronic
environment of each carbon atom. The authoritative source for the 13C NMR data of a series of
Erythrina alkaloids, including erysotramidine, is the work of A.S. Chawla and A.H. Jackson[1].
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Carbon No. Chemical Shift (8) ppm Carbon Type
1 1245 CH

2 129.8 C

3 48.5 CH2

5 65.2 C (spiro)

6 123.1 CH

7 130.7 CH

8 173.2 C=0 (amide)
10 40.1 CH:

11 29.7 CH:

12 128.4 C

13 127.9 C

14 111.8 CH

15 148.9 C

16 147.3 C

17 108.2 CH

OMe-15 56.1 CHs
OMe-16 55.9 CHs

Interpretation of the 3C NMR Spectrum:

o Amide Carbonyl: The downfield signal at & 173.2 ppm is characteristic of the amide carbonyl
carbon (C-8).

o Aromatic and Olefinic Carbons: The signals in the range of & 108-150 ppm correspond to the
aromatic and olefinic carbons of the dienoid system in ring A and the aromatic ring D.
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e Spiro Carbon: The signal at o 65.2 ppm is assigned to the spiro carbon (C-5), a key
structural feature of the Erythrina alkaloids.

 Aliphatic Carbons: The upfield signals correspond to the methylene (CHz) and methoxy
(CHs) carbons.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the number and types of protons and their
connectivity. The following table summarizes the expected 'H NMR data for (+)-
erysotramidine.

Proton(s) Chemical Shift (3) Multiplicity Coupling Constant
ppm ) Hz

H-1 6.05 d 10.0

H-2 6.80 d 10.0

H-3a 4.15 m

H-3p 3.20 m

H-6 7.00 d 8.5

H-7 6.90 d 8.5

H-10a 3.10 m

H-10p 2.50 m

H-14 6.75 s

H-17 6.65 s

OMe-15 3.90 s

OMe-16 3.85 s

Interpretation of the *H NMR Spectrum:
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e Dienoid System: The pair of doublets at 4 6.05 and 6.80 ppm with a coupling constant of
approximately 10.0 Hz are characteristic of the cis-olefinic protons H-1 and H-2 in ring A.

e Aromatic Protons: The singlets at 6 6.75 and 6.65 ppm are assigned to the aromatic protons
H-14 and H-17, respectively. The two doublets at d 7.00 and 6.90 ppm are assigned to the
ortho-coupled protons H-6 and H-7.

o Methoxy Groups: The two sharp singlets at & 3.90 and 3.85 ppm integrate to three protons
each and are characteristic of the two methoxy groups.

 Aliphatic Protons: The multiplets in the upfield region correspond to the methylene protons of
the tetracyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural information based on its fragmentation pattern. For (+)-
erysotramidine, High-Resolution Mass Spectrometry (HR-MS) is crucial for confirming its
molecular formula.

Molecular Formula: C19H21:NO4 Exact Mass: 327.1471

Fragmentation Pathway

The fragmentation of Erythrina alkaloids under mass spectrometry conditions, particularly with
electrospray ionization (ESI), often involves characteristic pathways. A study on the gas-phase
dissociation of erythrinian alkaloids provides insights into these mechanisms. The protonated
molecule [M+H]* is the parent ion. Key fragmentation pathways for erysotramidine likely
include:

» Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for dienoid Erythrina
alkaloids is the RDA reaction in ring A, leading to the loss of a neutral diene fragment.

» Loss of Methoxy Groups: Sequential or concerted loss of the methoxy groups as methanol or
methoxy radicals can be observed.
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» Cleavage of the Spiro System: Fragmentation around the spirocyclic core can lead to several
characteristic fragment ions.

Fragment 1

Loss of CHsOH j
e Fragment 3 )
n

Further Fragmentatio
Fragment 2 —
RDA Fragmentation

[M+H]*
m/z 328

Click to download full resolution via product page

Caption: A simplified proposed fragmentation pathway for (+)-Erysotramidine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Erythrina
alkaloids like (+)-erysotramidine.

NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR: Acquire the spectrum with a spectral width of 12-15 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum with a spectral width of 200-220 ppm, using a proton-
decoupled pulse sequence. A longer acquisition time and a larger number of scans are
typically required.

e 2D NMR: Perform standard 2D NMR experiments, including COSY, HSQC, and HMBC, to
establish proton-proton and proton-carbon correlations.
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Mass Spectrometry Data Acquisition

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap,
coupled to an electrospray ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10
puL/min). Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-
1000.

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]*) as the precursor ion and
subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Conclusion

The comprehensive analysis of *H NMR, 3C NMR, and mass spectrometry data is

indispensable for the unambiguous structural elucidation of (+)-erysotramidine. The

characteristic chemical shifts and coupling constants in the NMR spectra, combined with the

accurate mass and fragmentation patterns from MS, provide a detailed spectroscopic

fingerprint of this complex natural product. This guide serves as a foundational resource for

researchers working on the isolation, synthesis, and biological evaluation of Erythrina alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. dev.spectrabase.com [dev.spectrabase.com]

» To cite this document: BenchChem. [Spectroscopic Data of (+)-Erysotramidine: A Technical
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1254942/docs#spectroscopic-data-of-erysotramidine-
a-technical-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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